E3 ligase Ligand 10
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Overview
Description
E3 ligase Ligand 10 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 10 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents. For example, one synthetic route may involve the use of potassium carbonate in dimethylformamide at 50°C for 12 hours, followed by treatment with trifluoroacetic acid in dichloromethane . Another step might involve the use of o-phenylenediamine with HATU and DIEA in dimethylformamide at room temperature for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the ligand to enhance its binding affinity and specificity for the target E3 ligase .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium carbonate, trifluoroacetic acid, o-phenylenediamine, HATU, and DIEA . The reaction conditions typically involve specific temperatures and solvents to ensure optimal reaction rates and product yields .
Major Products: The major products formed from these reactions are modified ligands with enhanced binding properties. These products are then used in the development of PROTACs for targeted protein degradation .
Scientific Research Applications
E3 ligase Ligand 10 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation . In biology, it helps researchers understand the role of the ubiquitin-proteasome system in cellular processes and disease . In medicine, this compound is used to develop new therapeutic agents for diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins . In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
E3 ligase Ligand 10 exerts its effects by binding to specific E3 ligases, which are enzymes that facilitate the transfer of ubiquitin to target proteins . This binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
E3 ligase Ligand 10 is unique in its binding affinity and specificity for certain E3 ligases compared to other similar compounds. Similar compounds include ligands for cereblon, von Hippel-Lindau, and inhibitor of apoptosis proteins . These ligands have different binding properties and are used in various PROTACs for targeted protein degradation . This compound stands out due to its specific binding characteristics and its potential for use in a wide range of therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56)/t30-,39-,41-,42-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLKDJDSMXRGP-HCVICXAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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